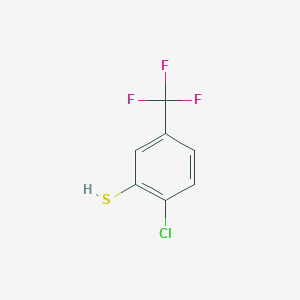
8-methylcubane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylcubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. This compound is of significant interest due to its rigid, three-dimensional framework, which imparts unique physical and chemical properties. The cubane structure was first synthesized in the 1960s and has since been explored for various applications in materials science, pharmaceuticals, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylcubane-1-carboxylic acid typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylation of cubane carboxylic acids using electrochemical techniques. Another approach involves the use of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, which is then protonated to give the carboxylic acid .
Industrial Production Methods: Large-scale synthesis of cubane derivatives, including this compound, often relies on the same principles as laboratory-scale synthesis but with optimizations for yield and efficiency. Flow electrochemical conditions are particularly advantageous for industrial production due to their scalability and compatibility with other oxidizable functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylcubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
8-Methylcubane-1-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 8-methylcubane-1-carboxylic acid exerts its effects is largely dependent on its application. In drug discovery, it acts as a bioisostere, mimicking the properties of phenyl rings while providing enhanced stability and rigidity. This can lead to improved binding affinity and selectivity for molecular targets, such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylic acid groups, used in similar applications.
Cubane-1,3,5,7-tetracarboxylic acid: A more heavily functionalized cubane derivative with four carboxylic acid groups, used in materials science and organic synthesis.
Uniqueness: 8-Methylcubane-1-carboxylic acid is unique due to its single carboxylic acid group and methyl substitution, which provide a balance between reactivity and stability. This makes it particularly useful as a building block in organic synthesis and as a scaffold in drug design .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 8-methylcubane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl vinyl ketone", "Sodium borohydride", "Sodium hydroxide", "Bromine", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic acid", "Hydrochloric acid", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: The reaction of cyclopentadiene with methyl vinyl ketone in the presence of sodium borohydride as a reducing agent and sodium hydroxide as a catalyst yields 8-methylbicyclo[4.2.0]oct-2-ene.", "Step 2: The reaction of 8-methylbicyclo[4.2.0]oct-2-ene with bromine in the presence of sodium bicarbonate as a base yields 8-bromomethylbicyclo[4.2.0]oct-2-ene.", "Step 3: The reaction of 8-bromomethylbicyclo[4.2.0]oct-2-ene with sodium hydroxide in methanol yields 8-methylcubane.", "Step 4: The reaction of 8-methylcubane with acetic acid and sulfuric acid yields 8-methylcubane-1-carboxylic acid.", "Step 5: The product is purified by recrystallization from ethanol and drying over sodium sulfate." ] } | |
CAS-Nummer |
57337-53-8 |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4-methylcubane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(11)12/h2-7H,1H3,(H,11,12) |
InChI-Schlüssel |
HJLFFJDTNNBBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3C4C1C5C2C3C45C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)

